molecular formula C12H19NO B15237252 (1S,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL

(1S,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL

Cat. No.: B15237252
M. Wt: 193.28 g/mol
InChI Key: BPLOSCYHANWPKX-JOYOIKCWSA-N
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Description

(1S,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .

Biology

In biology, this compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to interact with specific biological targets makes it a useful tool for understanding biochemical pathways and developing new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

In industry, this compound is used in the production of various pharmaceuticals and fine chemicals. Its unique properties make it suitable for applications requiring high purity and specific stereochemistry .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL include other chiral amines and alcohols, such as ®-1-Amino-2-propanol and (S)-1-Amino-2-propanol .

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of the propan-2-YL group. This unique structure allows it to interact with different molecular targets and exhibit distinct reactivity and biological activity .

By understanding the properties and applications of this compound, researchers can continue to explore its potential in various fields, contributing to advancements in science and industry.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(4-propan-2-ylphenyl)propan-2-ol

InChI

InChI=1S/C12H19NO/c1-8(2)10-4-6-11(7-5-10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3/t9-,12+/m0/s1

InChI Key

BPLOSCYHANWPKX-JOYOIKCWSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)C(C)C)N)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(C)O)N

Origin of Product

United States

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